

Ketanserinol's Pharmacological Profile: A Comparative Guide to Ketanserin Metabolites

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Compound of Interest

Compound Name: Ketanserinol

Cat. No.: B1673594

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This guide provides a detailed comparison of the pharmacological activity of **ketanserinol**, the primary metabolite of the antihypertensive agent ketanserin, against other key metabolites. The focus is on their interactions with 5-HT_{2A} serotonin and alpha-1 adrenergic receptors, the principal targets of the parent drug. This document synthesizes available experimental data to offer a clear perspective on the relative potencies and potential pharmacological contributions of these compounds.

Executive Summary

Ketanserin undergoes extensive metabolism in the body, with **ketanserinol** being the most abundant metabolite. While present in significant concentrations in plasma, experimental evidence consistently demonstrates that **ketanserinol** possesses substantially lower affinity and potency at both 5-HT_{2A} and alpha-1 adrenergic receptors compared to the parent compound, ketanserin. Another notable metabolite, 6-hydroxyketanserin, exhibits in vitro activity comparable to ketanserin at serotonin S₂ receptors. However, its overall contribution to the pharmacological effects of ketanserin is limited by its pharmacokinetic profile. This guide presents the quantitative data supporting these conclusions and outlines the experimental methodologies used for their determination.

Comparative Activity at Key Receptors

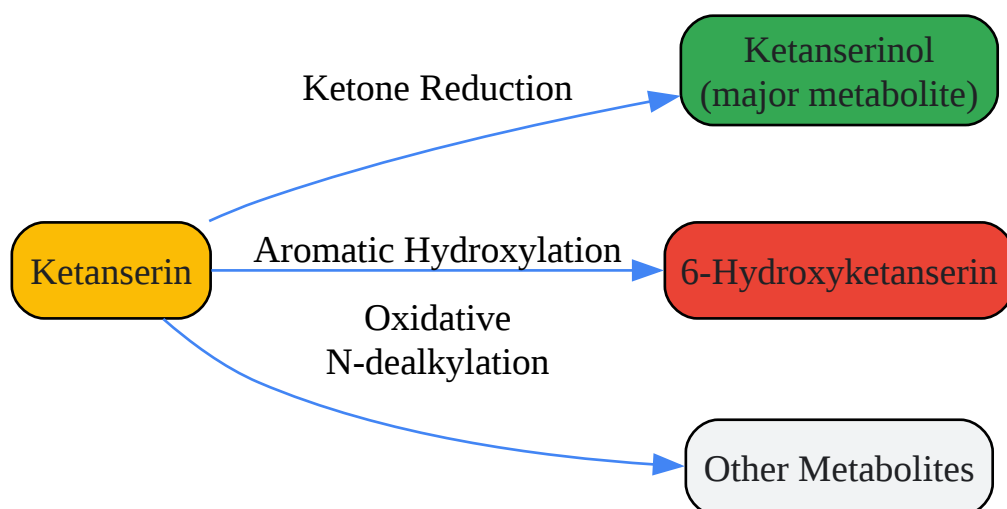
The following table summarizes the available quantitative data on the binding affinity and functional potency of ketanserin, **ketanserinol**, and 6-hydroxyketanserin at 5-HT_{2A} and alpha-1 adrenergic receptors.

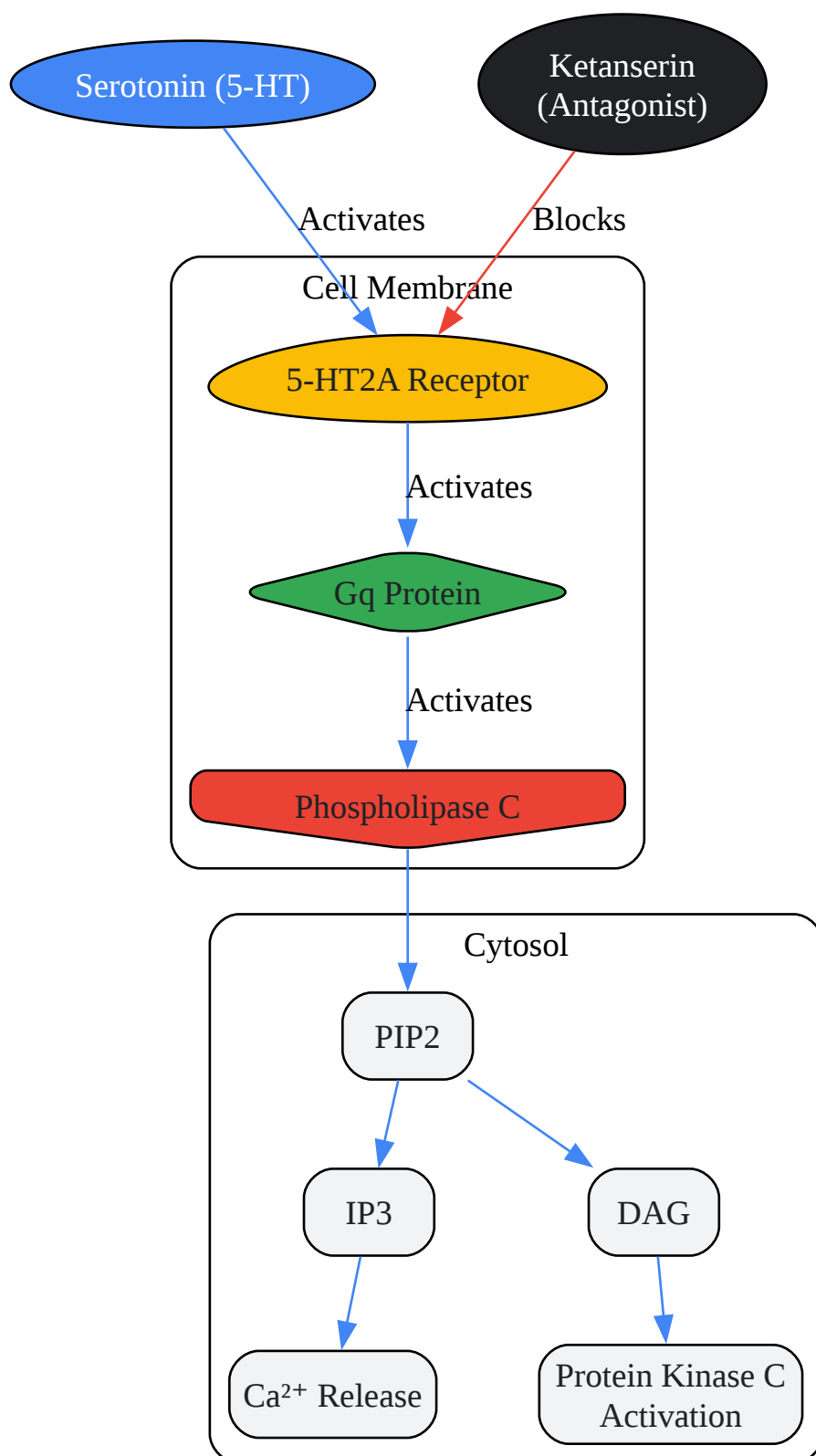
Compound	Receptor	Assay Type	Parameter	Value	Species/Tissue	Reference
Ketanserin	5-HT _{2A}	Functional Assay	pA ₂	9.19	Isolated Perfused Rat Tail Artery	[1]
5-HT ₂	Functional Assay	pKB	9.4 - 9.5	Bovine Pulmonary and Coronary Arteries	[1]	
5-HT _{2A}	Binding Assay	Ki	2-3 nM	Rodent Brain	[2]	
α ₁ -Adrenergic	Functional Assay	pA ₂	7.52	Isolated Perfused Rat Tail Artery	[1]	
α ₁ -Adrenergic	Binding Assay	Ki	8.3 nM	Porcine Aorta	[3]	
Ketanserinol	5-HT ₂	Functional Assay	pKB	6.4 - 6.5	Bovine Pulmonary and Coronary Arteries	[1]
5-HT ₂	In Vitro Studies	Potency vs. Ketanserin	2-3 orders of magnitude lower	Not Specified	[4]	
6-Hydroxyketanserin	5-HT ₂	In Vitro Studies	Potency vs. Ketanserin	Similar intrinsic potency	Not Specified	[4]

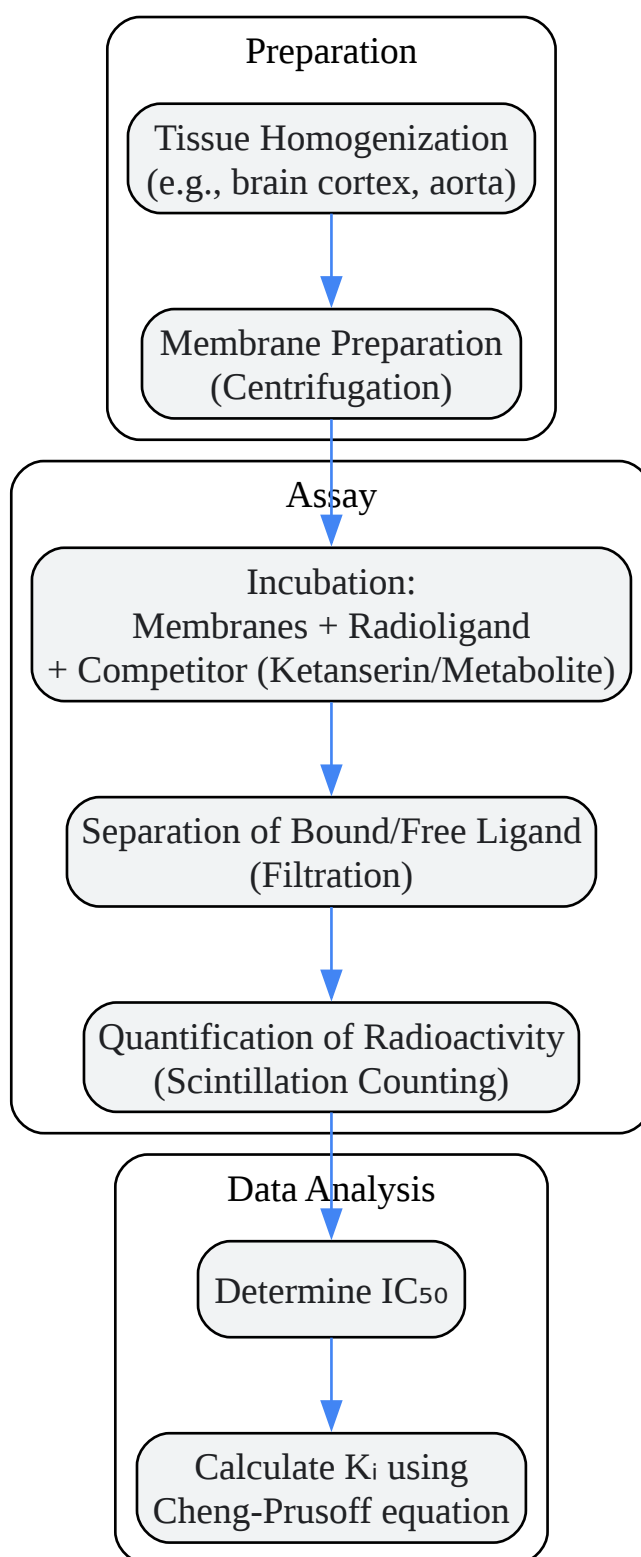
Note: Specific quantitative data for 6-hydroxyketanserin and **ketanserinol** at alpha-1 adrenergic receptors is limited in the public domain, though multiple sources indicate their activity is negligible.

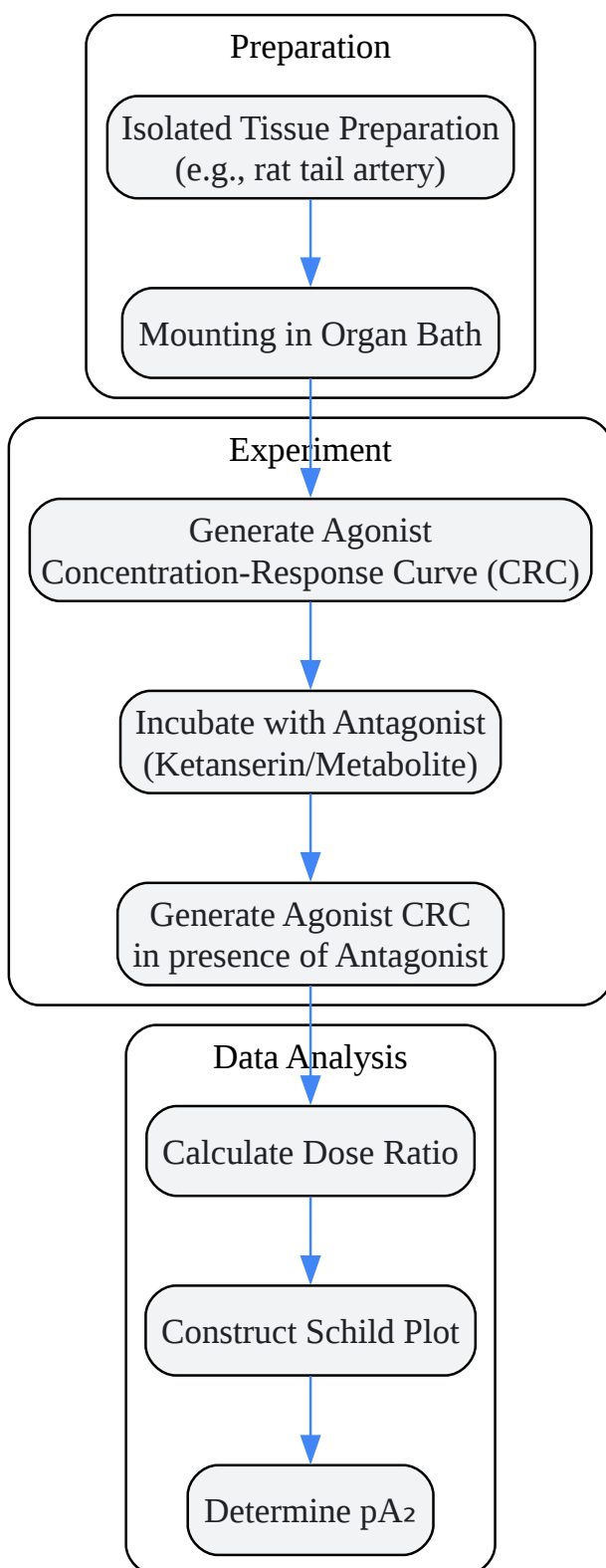
Signaling Pathways and Metabolism

The following diagrams illustrate the metabolic conversion of ketanserin and the signaling pathway of its primary target, the 5-HT_{2A} receptor.









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